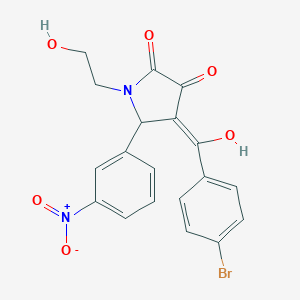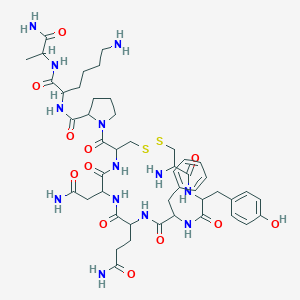
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione, also known as Morin hydrate, is a natural flavonoid compound extracted from the Moraceae family of plants. It has been widely studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-cancer properties. In
Mechanism of Action
The mechanism of action of 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate is not fully understood, but it is believed to work through multiple pathways in the body. It has been shown to scavenge free radicals and reduce oxidative stress, which can help to protect cells from damage. It has also been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer development.
Biochemical and Physiological Effects
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase, which can help to reduce oxidative stress. It has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, which can help to reduce inflammation. Additionally, 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate has several advantages for lab experiments. It is a natural compound that can be easily synthesized or extracted from plants. It has been extensively studied for its potential health benefits, and its mechanisms of action are well understood. However, there are also some limitations to using 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate in lab experiments. It can be difficult to obtain pure samples of 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate, and its effects may vary depending on the source and method of synthesis. Additionally, more research is needed to determine the optimal dosage and administration of 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate for different applications.
Future Directions
There are several future directions for research on 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate. One area of focus is on its potential use as a therapeutic agent for chronic diseases such as cancer, diabetes, and cardiovascular disease. Another area of focus is on its potential use as a natural food preservative, as it has been shown to have antimicrobial properties. Additionally, more research is needed to determine the optimal dosage and administration of 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate for different applications, as well as its potential side effects and interactions with other drugs.
Synthesis Methods
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate can be synthesized through various methods, including chemical synthesis, microbial synthesis, and plant extraction. Chemical synthesis involves the reaction of 2-methylbenzaldehyde and 2-thiazolidinone with 4-hydroxybenzaldehyde in the presence of a catalyst. Microbial synthesis involves the use of microorganisms such as bacteria, fungi, and yeast to produce 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate. Plant extraction involves the isolation of 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate from plants such as Morus alba, Maclura pomifera, and Artocarpus heterophyllus.
Scientific Research Applications
5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate has been extensively studied for its potential health benefits. It has been shown to have antioxidant properties, which can help to protect the body against oxidative stress and reduce the risk of chronic diseases such as cancer, diabetes, and cardiovascular disease. It has also been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body and alleviate symptoms of inflammatory diseases such as arthritis and asthma. Additionally, 5-(4-Hydroxybenzylidene)-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione hydrate has been shown to have anti-cancer properties, which can help to prevent the growth and spread of cancer cells.
properties
Molecular Formula |
C17H13NO3S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylphenyl)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H13NO3S/c1-11-4-2-3-5-14(11)18-16(20)15(22-17(18)21)10-12-6-8-13(19)9-7-12/h2-10,19H,1H3/b15-10- |
InChI Key |
XDQUCRIAANYZIG-GDNBJRDFSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=C(C=C3)O)/SC2=O |
SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=C(C=C3)O)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(2E)-2-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]hydrazinyl]-1,3-thiazol-4-one](/img/structure/B228581.png)

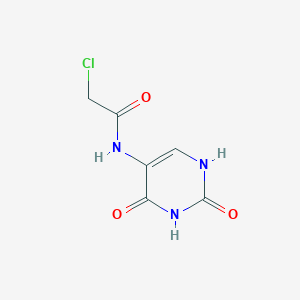
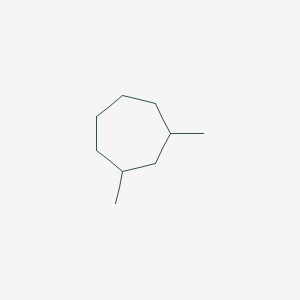

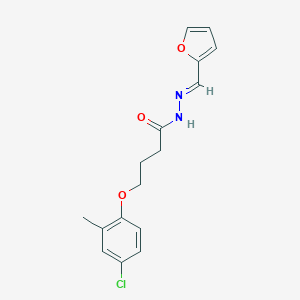
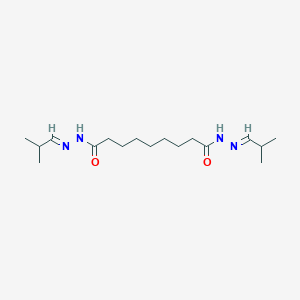
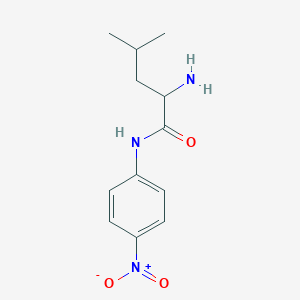
![N-(3-{[(3-chloroanilino)carbonyl]amino}propyl)-N'-(3-chlorophenyl)urea](/img/structure/B228612.png)
![N-[(4-tert-butyl-2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B228617.png)
![1-[2-(3-Methylphenoxy)ethyl]piperazine](/img/structure/B228618.png)

